![molecular formula C19H15BrO5 B2845935 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate CAS No. 300772-42-3](/img/structure/B2845935.png)

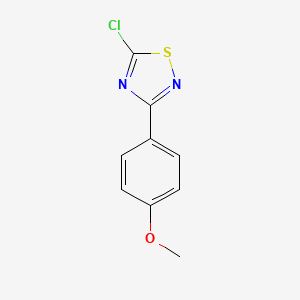

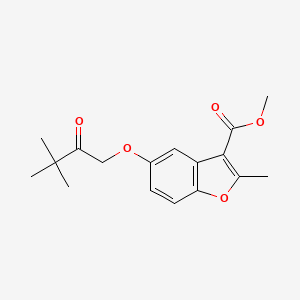

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

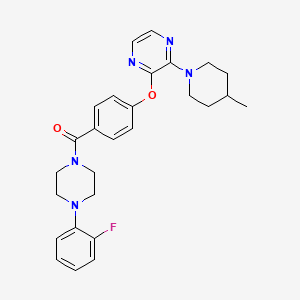

The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate” seems to be a complex organic molecule. It appears to contain a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . The ethoxycarbonyl group (COOEt) is a common functional group in organic chemistry, often used as a protecting group or an ester group .

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activity

Compounds with structural similarities to "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate" have been evaluated for their anticancer and antiangiogenic activities. Specifically, derivatives of 3-arylaminobenzofuran, which include ethoxycarbonyl groups, have shown potent anticancer activities against various cancer cell lines in vitro and in vivo. These compounds inhibit tubulin polymerization and induce apoptosis, demonstrating potential as vascular disrupting agents and antitumor compounds (Romagnoli et al., 2015).

Synthetic Methodologies

Research has focused on developing efficient synthetic methodologies for benzofuran derivatives. For instance, the iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes has been employed to synthesize a wide variety of 3-iodobenzo[b]furans, demonstrating the versatility of these compounds in organic synthesis (Okitsu et al., 2008). Additionally, silica gel-promoted synthesis approaches have been developed for 2-bromo-3-hydroxybenzoate derivatives, highlighting advancements in the synthesis of brominated and hydroxylated benzofuran compounds (Shinohara et al., 2014).

Leukotriene Receptor Antagonists

Further studies have explored the potential of benzofuran derivatives as leukotriene receptor antagonists, showcasing their relevance in therapeutic applications. Compounds with modifications in the benzofuran system have demonstrated antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors, indicating their potential in treating conditions mediated by leukotriene activity (Ando et al., 2004).

Propiedades

IUPAC Name |

ethyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-3-23-19(22)17-11(2)24-16-9-8-14(10-15(16)17)25-18(21)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVMPHCLUATZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)

![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)

![2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2845874.png)